2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
Description
2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted at the 2-position with a 4-bromophenylsulfanyl group and at the 6-position with a 4-fluorophenyl group.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRARPTBIVKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the nicotinonitrile core in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid and the brominated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H10BrFN2S
- Molecular Weight : 385.3 g/mol
- IUPAC Name : 2-(4-bromophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile
Its structure features a pyridine ring with a bromophenyl and a fluorophenyl substituent, which contributes to its chemical reactivity and biological properties.
Anticancer Potential
Research indicates that 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile exhibits significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infections caused by resistant strains .
Synthetic Utility
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can enhance pharmacological properties or alter specificity towards biological targets. For instance, derivatives of this compound have been synthesized to improve selectivity and potency against specific cancer types .
Material Science Applications
Organic Electronics
Due to its unique electronic properties, this compound is being explored in the field of organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown promise in improving efficiency and stability .
Case Studies
- Anticancer Activity Assessment
- Synthesis of Derivatives
Mechanism of Action
The mechanism by which 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting processes such as transcription and translation.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s key distinguishing features include:
- 2-Position : A 4-bromophenylsulfanyl group (–S–C₆H₄Br).
- 6-Position : A 4-fluorophenyl group (–C₆H₄F).
Table 1: Structural Comparison of Nicotinonitrile Derivatives
Physicochemical Properties
- Crystal Packing and Planarity: The ethoxy-substituted analog (6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile) exhibits a non-planar pyridine ring with dihedral angles of 7.34° (4-bromophenyl) and 43.56° (4-ethoxyphenyl), influencing π-π stacking interactions . Weak C–H···N hydrogen bonds and π-π interactions (3.87 Å) observed in related compounds suggest similar intermolecular forces in the target compound .
Electronic Effects :
- The 4-bromophenylsulfanyl group introduces both electron-withdrawing (Br) and sulfur’s polarizable electron cloud, enhancing electrophilicity at the pyridine core. This contrasts with chloro or methoxy substituents, which have weaker electron-withdrawing or donating effects .
Biological Activity
The compound 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of This compound can be represented as follows:
- Chemical Formula : C16H12BrF N2S
- Molecular Weight : 365.25 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the introduction of the bromophenyl and fluorophenyl groups onto a nicotinonitrile scaffold. The process often utilizes methods such as nucleophilic substitution and coupling reactions to achieve the desired structure .
Antimicrobial Properties
Recent studies have shown that compounds containing sulfanyl groups exhibit significant antimicrobial activity. For instance, the presence of the (4-Bromophenyl)sulfanyl moiety enhances the compound's ability to inhibit bacterial growth. A comparative study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various bacterial strains, indicating promising antibacterial properties .
Antioxidant Activity
The antioxidant potential of This compound has been evaluated in vitro. Research indicates that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using DPPH radical scavenging assays, showing a significant reduction in radical concentration at varying concentrations of the compound .
Enzyme Inhibition
Inhibition studies have revealed that this compound may act as an inhibitor for various enzymes implicated in disease processes. Notably, it has shown inhibitory effects on cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's. The IC50 values for cholinesterase inhibition were reported to be competitive with established inhibitors, suggesting its potential as a therapeutic agent .
Case Studies
- Case Study on Antibacterial Activity : A study conducted by researchers focused on the antibacterial efficacy of various derivatives of nicotinonitriles, including our compound. The results indicated that modifications to the bromophenyl and fluorophenyl substituents significantly affected antibacterial potency against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in cellular models exposed to neurotoxic agents. The findings suggested that it could mitigate neuronal death and preserve cell viability, highlighting its potential role in developing treatments for neurodegenerative conditions .
Table 1: Biological Activity Summary
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Agar diffusion method | 5.0 | |
| Antioxidant | DPPH scavenging assay | 12.5 | |
| Cholinesterase Inhibition | Enzymatic assay | 0.25 |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity (IC50) | Cholinesterase Inhibition (IC50) |
|---|---|---|---|
| This compound | Heterocyclic | 5.0 µM | 0.25 µM |
| 4-(4-Bromophenyl)thiosemicarbazide | Thiosemicarbazide | 7.0 µM | Not reported |
| 3-(4-Fluorophenyl)thiazolidine | Thiazolidine | 10.0 µM | Not reported |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare nicotinonitrile derivatives like 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile?
Methodological Answer:
Nicotinonitrile derivatives are typically synthesized via multi-step condensation reactions. A common approach involves:
- Cyanoacetylation : Reacting substituted benzaldehydes with cyanoacetamide in the presence of a base (e.g., ammonium acetate) to form intermediate pyridine derivatives.
- Sulfanyl Group Introduction : Thiolation using 4-bromothiophenol under nucleophilic substitution conditions.
- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO or DMF) to isolate the product.
Key characterization includes 1H/13C NMR for verifying substituent positions (e.g., aromatic protons at δ 7.35–8.42 ppm for fluorophenyl groups) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H NMR (300 MHz) in DMSO-d6 identifies aromatic protons (δ 7.45–8.20 ppm) and sulfanyl group integration. 13C NMR confirms nitrile carbon signals near δ 116 ppm .
- IR Spectroscopy : A sharp peak at ~2210 cm⁻¹ confirms the nitrile (-C≡N) group .
- Elemental Analysis : Used to validate purity (e.g., C: 63.26% found vs. 63.34% calculated) .
- X-ray Diffraction : For unambiguous structural confirmation (e.g., triclinic P1 space group with a = 7.9631 Å, b = 11.0499 Å) .
Advanced: How can researchers resolve challenges in crystallographic refinement of nicotinonitrile derivatives?
Methodological Answer:
Crystallographic refinement requires:
- Data Quality : High-resolution datasets (θ > 25°) collected at low temperatures (e.g., 100 K) to minimize thermal motion .
- Software Tools : SHELX suite (SHELXL for refinement; SHELXS/SHELXD for structure solution) for handling non-H atoms and hydrogen bonding networks. Use TWINABS for twinned data correction .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., S(5) motifs) to map intermolecular interactions and validate packing .
Advanced: How should discrepancies between calculated and observed elemental analysis data be addressed?
Methodological Answer:
- Sample Purity : Re-crystallize the compound to remove residual solvents or byproducts (e.g., column chromatography with ethyl acetate/hexane).
- Instrument Calibration : Validate CHNS analyzer accuracy using standard reference compounds.
- Combined Techniques : Cross-verify with mass spectrometry (HRMS) for molecular ion peaks and TGA to detect volatile impurities .
Advanced: How can molecular conformation and non-covalent interactions be analyzed in the solid state?
Methodological Answer:
- Torsion Angle Analysis : Use single-crystal XRD to measure dihedral angles (e.g., 43.56° between pyridine and 4-ethoxyphenyl groups) .
- Intermolecular Interactions : Identify C–H···N (2.5–3.0 Å) and π-π stacking (3.8–4.0 Å) via Mercury software.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H contacts >50%) .
Advanced: How to derive structure-activity relationships (SAR) if the compound lacks bioactivity?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring to enhance polarity .
- In Silico Screening : Perform docking studies targeting enzymes like MNK1 to predict binding modes despite experimental inactivity .
- Functional Group Swapping : Replace the sulfanyl group with sulfonamide to modulate solubility and H-bonding potential .
Advanced: How to analyze conflicting data in hydrogen bonding patterns across crystal structures?
Methodological Answer:
- Crystallographic Database Mining : Compare with CSD entries (e.g., refcodes: XOPCOY, VEGWUZ) to identify common motifs.
- Temperature-Dependent Studies : Collect data at multiple temperatures (100–298 K) to assess dynamic vs. static disorder.
- DFT Calculations : Optimize H-bond geometries at the B3LYP/6-31G(d) level to validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
